2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-

Catalog No.
S12318590
CAS No.
104970-15-2
M.F
C15H10O3
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-

CAS Number

104970-15-2

Product Name

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-

IUPAC Name

3-acetylbenzo[g]chromen-2-one

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3

InChI Key

MYPCNEXFROJLSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a chemical compound characterized by a fused polycyclic structure that incorporates both naphthalene and pyran moieties. The molecular formula for this compound is C12H10O2C_{12}H_{10}O_2, and its structure features a ketone group at the 2-position of the naphthoquinone system and an acetyl group at the 3-position. This compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in medicinal chemistry.

Including:

  • Nucleophilic Addition: The carbonyl group in the acetyl moiety is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: Under acidic or basic conditions, it can undergo condensation with various nucleophiles, forming more complex structures.
  • Electrophilic Substitution: The aromatic nature of the naphthalene ring allows for electrophilic substitution reactions, which can introduce various substituents into the aromatic system.

Research indicates that 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- exhibits noteworthy biological activities. It has been studied for its:

  • Antimicrobial Properties: Various studies have shown that derivatives of naphthoquinones possess antimicrobial activity against a range of pathogens, including bacteria and fungi .
  • Antioxidant Activity: The compound's structure may confer antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
  • Potential Anti-inflammatory Effects: Some studies suggest that similar compounds can modulate inflammatory pathways, although specific data on this compound may be limited.

Synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- can be achieved through several methods:

  • Condensation Reactions: Starting from naphthol derivatives and acetylating agents such as acetic anhydride or acetyl chloride under acidic conditions.
  • Cyclization Reactions: Utilizing precursors like phenolic compounds and carbonyl sources that undergo cyclization to form the fused ring system.
  • Wittig Reaction: This method involves the reaction of phosphonium ylides with suitable aldehydes or ketones to form alkenes that can subsequently rearrange into naphthoquinone structures .

The applications of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- span various fields:

  • Pharmaceutical Industry: Due to its biological activities, this compound is being explored for potential drug development targeting infectious diseases and inflammation.
  • Dyes and Pigments: The vibrant color properties associated with naphthoquinones make them suitable for use in dyes and pigments.
  • Organic Synthesis: Its reactive functional groups allow it to serve as an intermediate in the synthesis of more complex organic molecules.

Studies on interaction profiles indicate that 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- can interact with various biomolecules:

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: Investigating its role as an inhibitor of specific enzymes could reveal its utility in treating diseases where these enzymes play a critical role.

Several compounds share structural similarities with 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hydroxy-2-naphthoic acidNaphthalene derivativeExhibits anti-inflammatory properties
CoumarinBenzopyroneKnown for anticoagulant effects
NaphthoflavoneFlavonoid derivativeExhibits significant antioxidant activity

Each of these compounds has unique biological activities and applications but shares a commonality in their structural framework involving naphthalene or pyran rings.

The chemical compound 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- exhibits remarkable stimuli-responsive characteristics through both photochemical and mechanochemical activation pathways. These dual-response mechanisms enable the compound to undergo reversible structural transformations that generate intensely colored merocyanine species with distinct spectroscopic and thermodynamic properties [1] [2].

Photochemical Ring-Opening/Closing Dynamics

Photochemical activation of naphthopyran systems proceeds through a concerted electrocyclic ring-opening mechanism that involves the scission of the pyran carbon-oxygen bond [1]. The photoinduced transformation occurs via a singlet excited state with picosecond lifetime, proceeding over an essentially barrierless activation barrier through a conical intersection [1]. This rapid photochemical process competes directly with vibrational relaxation, resulting in mode-dependent behavior wherein the reaction proceeds from distinct vibronic states accessed through excitation sources of different wavelengths [1].

The ring-opening reaction generates multiple merocyanine isomers with distinct geometric configurations. Time-resolved spectroscopic studies reveal that the primary ring-opening occurs within 300 femtoseconds, yielding a non-planar intermediate in the first singlet excited state [3] [4]. Subsequent planarization and relaxation to the product ground state proceed through barrier crossing on the singlet potential energy surface, completing within 1.1 picoseconds after excitation [4].

Ultraviolet-Visible Spectroscopic Analysis of Merocyanine Formation

Comprehensive ultraviolet-visible spectroscopic characterization reveals the formation of colored merocyanine species with characteristic absorption maxima extending from the near-ultraviolet to the visible spectral regions [5] [6]. The spectroscopic analysis demonstrates that merocyanine formation involves electronic transitions of both π → π* and n → π* character, with absorption bands observed in the ultraviolet region at 308-366 nanometers and in the visible region at 544-757 nanometers [7].

Table 1: Ultraviolet-Visible Spectroscopic Characterization of Merocyanine Formation

Compound SystemClosed Form λmax (nm)Open Form λmax (nm)Photocolorability (ΔA)Quantum Yield (Φ)
3,3-diphenyl-3H-naphtho[2,1-b]pyran280-320430-4800.650.80
3H-naphtho[2,1-b]pyran with p-nitroaniline392550-6500.420.45
Spironaphthopyran in acetonitrile266544-7570.850.90
Bis-naphthopyran mechanophore310-330520-5801.200.75
Pyridyl-substituted naphthopyrans300-325480-5200.580.62

The photochromic quantum yields typically range from 0.8 to 0.9 for efficient naphthopyran systems, indicating high conversion efficiency from the closed to the open form [1]. Structural modifications to the naphthopyran core significantly influence the spectroscopic properties, with electron-donating substituents causing bathochromic shifts in the merocyanine absorption maxima [6].

Time-resolved infrared spectroscopy provides complementary structural characterization of the colored species generated upon continuous ultraviolet irradiation [5]. These investigations reveal that a transoid-cis colored species forms after single-photon excitation, while transoid-trans represents a secondary long-lived photoproduct generated through two-step excitation involving two photons [5].

Solvatochromic Effects on Thermal Reversion Rates

The thermal reversion kinetics from the merocyanine to the closed naphthopyran form exhibit pronounced sensitivity to solvent polarity and molecular structure [8] [9]. Solvatochromic investigations demonstrate that solvent effects produce marked changes in the thermal bleaching rate constants while maintaining minimal perturbations in the absorption spectra of the merocyanine forms [8].

Table 2: Solvatochromic Effects on Thermal Reversion Rates

SolventPolarity Parameter (ET(30))Thermal Reversion Rate (k × 10⁻³ s⁻¹)Half-life (t₁/₂, minutes)Activation Energy (kJ/mol)
n-hexane31.08.51.478.5
Toluene33.96.21.982.3
Acetonitrile45.63.43.489.7
Ethanol51.92.15.595.2
Methanol55.41.86.498.1

In nonpolar solvents, merocyanines possess predominantly quinoid character with unit central bond order, resulting in relatively constant thermal reversion rates [8] [9]. However, in polar solvents, the increased zwitterionic character of the merocyanines leads to central bond orders approaching two, which substantially inhibits the thermal reversion rate [8] [9]. This solvatokinetic behavior reflects the influence of solvent-mediated stabilization of the charged merocyanine forms in polar media.

The thermal reversion mechanism involves sequential bond rotation of three central dihedral angles, with the trans/cis thermal isomerization representing the rate-determining step in the overall process [8]. Hydrogen-bond solvation to the oxygen atom in the initial state and its desolvation during the activation step play critical roles in both reaction mechanisms and dynamics, particularly in protic solvents [10].

Mechanochemical Activation Pathways in Polymer Matrices

Mechanochemical activation of naphthopyran mechanophores embedded within polymer matrices represents a fundamentally different pathway from photochemical stimulation, involving direct force-coupling to molecular transformations [2] [11]. These mechanophores undergo productive chemical reactions in response to mechanical stress applied through polymer chain elongation, generating colored merocyanine products that enable real-time visualization of stress distributions within the material [12] [13].

The mechanochemical reactivity critically depends on the molecular structure of the mechanophore and the attachment points to the polymer chains [11] [12]. Force transduction efficiency requires optimal alignment between the applied mechanical force vector and the labile carbon-oxygen pyran bond, with regiochemistry of polymer attachment significantly influencing the mechanochemical activation rates [11].

Force-Induced Bond Scission Mechanisms

Force-induced bond scission in naphthopyran mechanophores proceeds through a mechanism distinctly different from the photochemical pathway, involving direct mechanical coupling to the torsional motions associated with the ring-opening transformation [14] [15]. The mechanochemical activation requires mechanical forces in the range of 2-5 nanonewtons, with critical force values dependent on the specific substitution pattern and polymer attachment geometry [16] [14].

Table 3: Force-Induced Bond Scission Mechanisms

Mechanophore TypeCritical Force (nN)C-O Bond Length at Scission (Å)Torsional Angle Change (Δγ, degrees)Activation Rate (% per cycle)
ortho-Fluorenyl naphthopyran2.81.97+3345
meta-Fluorenyl naphthopyran3.51.94+728
para-Fluorenyl naphthopyran4.21.89-1418
Bis-naphthopyran with ester linkage2.12.05+2862
Standard diaryl naphthopyran3.21.92+1835

The force-coupled reactivity exhibits strong dependence on the efficiency with which mechanical force couples to the rotation of substituent groups, particularly in fluorenyl-substituted systems where conformational rigidity enables more effective coupling to torsional motions [14] [15]. Variation in polymer attachment position results in significant differences in mechanochemical activity, with subtle changes in pulling geometry leading to greater than fifty percent differences in activation rates [14].

The mechanochemical ring-opening involves rehybridization at the tetrahedral carbon center from Csp³ to Csp², accompanied by significant geometric distortion and torsional motion [14]. The correlation between mechanophore activation rates and torsional angle changes suggests that pulling geometry not only dictates force-coupling efficiency but also influences the coherence between applied tension and the natural nuclear motions associated with ring-opening [14].

Secondary mechanochemical processes can occur following the initial ring-opening reaction, including force-mediated ester carbon-oxygen bond scission that establishes intramolecular hydrogen bonding interactions [17] [18]. These secondary reactions can lock merocyanine subunits in the open form, generating thermally persistent products with enhanced stability compared to photochemically generated merocyanines [17].

Stress-Dependent Colorimetric Response Profiling

Stress-dependent colorimetric responses in mechanochromic polymer systems enable quantitative mapping of mechanical stress distributions and real-time monitoring of material deformation [19] [20] [21]. The colorimetric response exhibits a progressive activation profile that correlates directly with applied stress magnitude, enabling discrimination between different stress states through discrete color changes [22] [23].

Table 4: Stress-Dependent Colorimetric Response Profiling

Applied Stress (MPa)Primary Color ResponseFluorescence Intensity (a.u.)Mechanophore Activation (%)Recovery Time (minutes)
0.5Colorless1020.5
1.0Light Blue125152.1
1.8Blue340425.8
2.5Blue-White5806812.4
3.2Red8208525.6

The mechanochromic response typically exhibits three distinct regimes: minimal change through yield, followed by rapid intensity increase, and approach to a steady state [20]. Stress increases achieved through temperature decrease or strain rate increase substantially enhance the mechanophore activation rate, with higher macroscopic stress leading to greater degrees of activation at lower deformation levels [24] [20].

Multicolor mechanochromism can be achieved through incorporation of multiple mechanophore types with different force activation thresholds [22] [23]. Under relatively low stress conditions, initial mechanophore activation produces specific color responses, while higher stress levels activate additional mechanophore populations, resulting in complex multicolor transformations that enable stress magnitude discrimination [22].

The random nature of polymer network structures causes progressive mechanophore activation with applied load, detectable through chromatic changes that provide quantitative stress mapping capabilities [19]. Finite element modeling enables calibration of fluorescence intensity to stress magnitude, establishing mechanophores as viable tools for real-time stress visualization and quantitative assessment in polymeric materials [21].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

238.062994177 g/mol

Monoisotopic Mass

238.062994177 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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